molecular formula C18H13B B3180789 2'-Bromo-P-terphenyl CAS No. 3282-25-5

2'-Bromo-P-terphenyl

Cat. No. B3180789
CAS RN: 3282-25-5
M. Wt: 309.2 g/mol
InChI Key: RPCYRQVOHKQOEC-UHFFFAOYSA-N
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Description

2’-Bromo-P-terphenyl is a chemical compound with the linear formula C18H13Br . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2’-Bromo-P-terphenyl consists of a central benzene ring substituted with two phenyl groups . The CAS Number is 3282-24-4 and the molecular weight is 309.208 .


Physical And Chemical Properties Analysis

2’-Bromo-P-terphenyl has a molecular formula of C18H13Br and a molecular weight of 309.21 . It appears as a white to light yellow powder or crystal .

Scientific Research Applications

Synthesis and Characterization

  • Thermotropic Dendrimers : 2'-Bromo-P-terphenyl derivatives have been used in synthesizing thermotropic dendrimers. These dendrimers are significant due to their unique properties like solubility and potential applications in material science (Percec, Chu, & Kawasumi, 1994).

Inorganic and Organometallic Chemistry

  • Sterically Encumbering Ligands : In the realm of inorganic and organometallic chemistry, terphenyl derivatives, including 2'-Bromo-P-terphenyl, play a role in stabilizing unique bonding types, geometries, and electron configurations, manipulating reactivity through the use of bulky ligands (Twamley, Haubrich, & Power, 1999).

Material Science

  • Electro-Optic Displays : Derivatives of 2'-Bromo-P-terphenyl are used to formulate nematic mixtures for electro-optic displays. Their properties like color stability and simple eutectic compositions make them valuable in this field (Gray, Harrison, & Nash, 1974).

Organic Chemistry

  • Functionalization of Terphenyl Ligands : The synthesis and characterization of ipso-functionalized derivatives of terphenyl ligands, including bromo derivatives, have been documented. These studies contribute to understanding the complex interactions and potential applications in organic chemistry (Stanciu et al., 2006).

Crystal Structure Analysis

  • Supramolecular Arrangements : The 2',5'-bis(bromomethyl)-p-terphenyl, a related compound, demonstrates interesting molecular interactions and crystal structures. These findings are essential for understanding molecular packing and crystal engineering (Jones, Zemanek, & Kuś, 2007).

Photochemistry

  • LED-Driven Energy and Electron Transfer : A modified version of p-terphenyl, which is structurally related to 2'-Bromo-P-terphenyl, has been explored as a photoredox catalyst under UV irradiation. This research is aimed at sustainable reaction conditions and highlights the potential of terphenyl derivatives in photochemistry (Bertrams & Kerzig, 2021).

Optical Applications

  • Vacuum UV Polarization Spectroscopy : Research on p-terphenyl, a compound related to 2'-Bromo-P-terphenyl, involves studying its electronic transitions for applications in optical devices. This research is crucial for the development of advanced optical materials (Nguyen et al., 2018).

properties

IUPAC Name

2-bromo-1,4-diphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCYRQVOHKQOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-1,1':4',1''-terphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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